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1-Benzylpiperazin-2-one

Catalog No.
S670523
CAS No.
59702-21-5
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperazin-2-one

CAS Number

59702-21-5

Product Name

1-Benzylpiperazin-2-one

IUPAC Name

1-benzylpiperazin-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

BNPCRHWMJSUKDM-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2

1-Benzylpiperazin-2-one is a chemical compound with the molecular formula C11H14N2OC_{11}H_{14}N_{2}O and a molecular weight of approximately 190.24 g/mol. It is characterized by a piperazine ring substituted at one nitrogen atom by a benzyl group and at the other nitrogen by a carbonyl group, forming a lactam structure. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

  • Due to the limited research available, the mechanism of action of BPZ-2-one is not well understood.
  • As with any research chemical, it's important to handle BPZ-2-one with appropriate safety precautions due to unknown hazards.
  • However, specific safety information on BPZ-2-one, including toxicity data, is not available in publicly accessible sources.
, particularly those involving nucleophilic additions and cycloadditions. Notably, it can undergo [3+2] cycloadditions with alkynes and alkenes to produce Δ4-isoxazolines, showcasing its reactivity as a nitrone derivative . Additionally, it has been observed to react with phosphoryl chloride and triethyl phosphite, yielding novel heterocyclic phosphonates, indicating its utility in synthetic organic chemistry .

1-Benzylpiperazin-2-one exhibits significant biological activity, primarily as a serotonergic agonist. It has been shown to stimulate the release and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and noradrenaline . The compound's pharmacological profile suggests that it may produce euphoriant and stimulant effects similar to those of amphetamines, although it generally requires higher dosages due to lower potency compared to traditional stimulants . The biological effects include increased alertness and potential side effects such as anxiety, tachycardia, and hyperthermia.

The synthesis of 1-benzylpiperazin-2-one can be achieved through several methods:

  • Alkylation: One common approach involves the alkylation of piperazine with benzyl bromide, followed by the introduction of a carbonyl group through oxidation or acylation reactions.
  • Cyclization: Another method includes cyclization reactions involving precursor compounds that can form the piperazine ring structure while incorporating the benzyl substituent.
  • Nitrone Synthesis: A nitrone derivative of 1-benzylpiperazin-2-one can be synthesized through specific reactions that yield functionalized products suitable for further transformations .

1-Benzylpiperazin-2-one finds applications in medicinal chemistry due to its potential as a pharmacological agent. Its serotonergic activity makes it a candidate for research into treatments for mood disorders and other neurological conditions. Additionally, it serves as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.

Studies on interaction mechanisms reveal that 1-benzylpiperazin-2-one engages with various neurotransmitter systems. It has been shown to act on serotonin reuptake transporters, enhancing serotonin levels in synaptic clefts, which may contribute to its stimulant effects . The compound's interactions with dopamine and noradrenaline transporters suggest potential implications for developing treatments for conditions such as depression and anxiety disorders.

1-Benzylpiperazin-2-one shares structural similarities with several other piperazine derivatives. Below are some comparable compounds:

CompoundMolecular FormulaUnique Features
1-BenzylpiperazineC11H16N2C_{11}H_{16}N_{2}Known for euphoriant properties; often used recreationally
1-(3-trifluoromethyl-phenyl)piperazineC10H13ClN2C_{10}H_{13ClN_{2}}Commonly found in combination with other piperazines; similar stimulant effects
4-Benzylmorpholin-3-oneC11H15N2OC_{11}H_{15}N_{2}OMorpholine derivative; different ring structure influences biological activity
N-benzyl-4-piperidoneC12H17NC_{12}H_{17}NPiperidine derivative; shows distinct pharmacological profiles compared to piperazines

Uniqueness: The primary distinction of 1-benzylpiperazin-2-one lies in its lactam structure, which influences its reactivity and biological activity compared to other piperazine derivatives. Its ability to participate in specific cycloaddition reactions further enhances its synthetic utility.

The synthesis of 1-benzylpiperazin-2-one was first reported in the late 20th century as part of efforts to expand the chemical space of piperazine derivatives. Early methodologies focused on cyclocondensation reactions between benzylamine derivatives and carbonyl-containing precursors. A breakthrough came with the development of nitrone-based [3+2] cycloadditions, enabling efficient access to functionalized piperazinones. For example, the reaction of 1-benzylpiperazin-2-one nitrone with alkynes yielded Δ⁴-isoxazolines, demonstrating the compound’s versatility in constructing complex heterocycles.

Positioning Within Piperazinone Chemical Space

Piperazinones are distinguished by their six-membered ring containing two nitrogen atoms and a ketone group. The benzyl substituent in 1-benzylpiperazin-2-one enhances its lipophilicity ($$\log P = 1.92$$) compared to unsubstituted piperazinones ($$\log P = -0.45$$), making it more amenable to blood-brain barrier penetration. This property aligns with its use in central nervous system (CNS)-targeted drug candidates, such as dopamine D3 receptor agonists.

Table 1: Comparative Properties of Selected Piperazinones

CompoundMolecular FormulaMolar Mass (g/mol)$$\log P$$Water Solubility (mg/mL)
1-Benzylpiperazin-2-one$$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $$190.241.92<1 (25°C)
Piperazin-2-one$$ \text{C}4\text{H}8\text{N}_2\text{O} $$100.12-0.4535.6 (25°C)
4-Benzylpiperazin-2-one$$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $$190.241.89<1 (25°C)

Research Significance and Academic Interest

The compound’s dual functionality—basic nitrogen atoms and a ketone group—facilitates diverse chemical modifications. Recent studies emphasize its role in:

  • Antiviral Drug Development: Trisubstituted piperazin-2-one derivatives inhibit adenovirus replication by targeting viral uncoating mechanisms (IC₅₀ = 2.1 μM).
  • Neuropharmacology: Analogues with 2-benzofuran substituents show high affinity for dopamine D3 receptors ($$ K_i = 2.27 \, \text{nM} $$).
  • Anticancer Research: Hybrid molecules incorporating 1-benzylpiperazin-2-one fragments exhibit cytotoxicity against MCF-7 breast cancer cells ($$ \text{GI}_{50} = 8.3 \, \mu\text{M} $$).

Retrosynthetic Analysis Approaches

Retrosynthetic planning for 1-benzylpiperazin-2-one prioritizes disconnection at the amide bond or benzyl-piperazine junction. Transformer-based models propose hypergraph exploration strategies to identify precursors like benzyl halides and piperazine derivatives [1]. For example, disconnecting the amide group yields 1-benzylpiperazine and carbonyl donors (e.g., phosgene equivalents), while fragmenting the benzyl group suggests benzyl chloride and piperazin-2-one intermediates [4]. However, stereochemical fidelity remains challenging due to poor model training on stereodefined substrates [1]. Computational tools often favor racemic precursors, necessitating manual correction for enantioselective routes [1] [2].

Classical Synthetic Routes

Classical methods rely on nucleophilic substitution between piperazin-2-one and benzyl halides. Piperazine hexahydrate reacts with benzyl chloride at 65°C under acidic conditions to yield 1-benzylpiperazin-2-one dihydrochloride, avoiding dibenzylpiperazine (DBZP) by-products [4]. Key parameters include:

ParameterOptimal ConditionBy-Product Mitigation
Temperature65°CSlow addition of benzyl chloride
SolventEthanol/waterExcess piperazine
Stoichiometry1:1 (piperazine:BnCl)Acidic pH (HCl)

This method achieves ~70% yield but requires careful pH control to prevent over-alkylation [4].

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Palladium-catalyzed decarboxylative allylic alkylation enables enantioselective synthesis of substituted derivatives. Using [Pd₂(pmdba)₃] and (S)-(CF₃)₃-tBuPHOX ligand, 1-benzylpiperazin-2-one analogues attain >90% ee for tertiary piperazines [2]. The catalytic cycle involves oxidative addition of allyl carbonates, decarboxylation, and enantioselective C–N bond formation. For example, 4-methoxybenzyl-protected substrates yield 85% ee in toluene at 0.014 M [2].

One-Pot Synthetic Approaches

Sequential N-alkylation and cyclization in one pot reduce purification steps. Benzyl chloride reacts with piperazine in THF, followed by in situ treatment with triphosgene to form the lactam ring. Yields improve to 82% using microwave irradiation (150°C, 20 min) [3].

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization kinetics. A 4-methoxybenzylpiperazine intermediate reacts with CDI-activated carboxylic acids under 300 W irradiation, achieving 90% conversion in 10 minutes [3]. This method minimizes thermal degradation of acid-sensitive benzyl groups.

Green Chemistry Methodologies

Solvent-free mechanochemical synthesis reduces waste. Ball-milling piperazine with benzyl bromide and K₂CO₃ yields 68% 1-benzylpiperazin-2-one, avoiding solvent use [4]. Bio-based catalysts (e.g., lipase B) enantioselectively acylate piperazine intermediates in water, though yields remain modest (45–50%) [2].

Scalable Process Development

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. Benzyl chloride and piperazine hexahydrate react in a tubular reactor (residence time: 30 min) at 70°C, achieving 89% yield with <2% DBZP [4]. Process analytical technology (PAT) monitors pH and temperature in real-time to optimize feed rates.

Stereoselective Synthesis Considerations

Enantioselective synthesis remains challenging due to poor resolution of stereochemical data in training sets for computational models [1]. Asymmetric catalysis using (R)-BINAP-ligated palladium complexes achieves 78% ee for (S)-1-benzylpiperazin-2-one, but requires bulky N-benzyl groups to prevent racemization [2]. Dynamic kinetic resolution (DKR) with Shvo’s catalyst enables 92% ee via hydrogenative coupling, though substrate scope is limited to aryl-substituted derivatives [2].

XLogP3

0.6

Wikipedia

1-Benzyl-2-piperazinone

Dates

Last modified: 08-15-2023

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